Silver phosphate

Photocatalysis Visible-light degradation Water treatment

Silver phosphate (Ag₃PO₄, CAS 7784-09-0) is a yellow, light-sensitive inorganic salt with a cubic crystal structure, a density of ~6.37 g/cm³, and a melting point of 849 °C. It is practically insoluble in water (0.00065 g/100 mL at 19 °C) but freely soluble in dilute nitric acid, ammonia, and alkali cyanides.

Molecular Formula AgH3O4P
Molecular Weight 205.863 g/mol
CAS No. 7784-09-0
Cat. No. B044990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver phosphate
CAS7784-09-0
SynonymsSilver Phosphate;  Silver Orthophosphate;  Silver Orthophosphate (Ag3PO4);  Silver Phosphate (Ag3PO4);  Trisilver Phosphate;  Trisilver(1+) Orthophosphate;  Trisilver(1+) Phosphate
Molecular FormulaAgH3O4P
Molecular Weight205.863 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Ag]
InChIInChI=1S/Ag.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyNDYNABNWLRVCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Phosphate (CAS 7784-09-0) Procurement: Core Physicochemical and Functional Baseline


Silver phosphate (Ag₃PO₄, CAS 7784-09-0) is a yellow, light-sensitive inorganic salt with a cubic crystal structure, a density of ~6.37 g/cm³, and a melting point of 849 °C [1]. It is practically insoluble in water (0.00065 g/100 mL at 19 °C) but freely soluble in dilute nitric acid, ammonia, and alkali cyanides [2]. Its extremely low solubility product constant (Ksp = 8.89 × 10⁻¹⁷, pKsp = 16.05) distinguishes it from many other silver salts and underpins its utility in precipitation chemistry and sensing . Critically, Ag₃PO₄ is a narrow-band-gap semiconductor (~2.45 eV) that absorbs visible light, making it a potent visible-light-active photocatalyst and antimicrobial agent, but this property coexists with inherent photocorrosion susceptibility that must be managed [3].

Why Generic Silver Salt Substitution Fails for Ag₃PO₄: Key Differentiators


Procurement decisions cannot assume that other silver salts (e.g., AgCl, Ag₂O, Ag nanoparticles) or wide-band-gap photocatalysts (e.g., TiO₂) are interchangeable with Ag₃PO₄. Ag₃PO₄ combines a uniquely narrow band gap (~2.45 eV vs. ~3.2 eV for anatase TiO₂) with an exceptionally high apparent quantum yield (>90% at 420 nm for O₂ evolution) among visible-light photocatalysts [1]. Its antibacterial mechanism relies on a dual mode of Ag⁺ ion release and reactive oxygen species (ROS) generation upon light exposure, which is distinct from purely ionic silver salts [2]. Conversely, its well-documented photocorrosion and chloride sensitivity demand that users who choose Ag₃PO₄ implement specific stabilization strategies—factors irrelevant to non-photoactive silver salts. The quantitative performance gaps detailed below demonstrate that Ag₃PO₄ is not a commodity interchangeable with AgCl, TiO₂, BiVO₄, or metallic silver nanoparticles without significant loss of function.

Ag₃PO₄ (CAS 7784-09-0) Quantitative Performance Evidence Against Key Comparators


Visible-Light Photocatalytic Degradation Rate: Ag₃PO₄ vs. TiO₂ (P25) for Bisphenol A

Pure Ag₃PO₄ degrades bisphenol A (BPA) under solar-simulated light with an apparent first-order rate constant of 0.43 min⁻¹, which is 1.6 times higher than that of the benchmark UV-active TiO₂ photocatalyst P25 (0.27 min⁻¹) under identical conditions (220 µg/L BPA, 250 mg/L catalyst loading) [1]. This quantifies the tangible kinetic advantage of Ag₃PO₄ in visible-light-driven pollutant degradation compared to a widely available industrial photocatalyst that requires UV activation. An optimized 75:25 Ag₃PO₄/TiO₂ composite further amplifies the rate constant to 0.91 min⁻¹, but the pure Ag₃PO₄ baseline already far exceeds P25 TiO₂ performance [1].

Photocatalysis Visible-light degradation Water treatment

Band Gap and Visible Light Harvesting: Ag₃PO₄ vs. Anatase TiO₂

Ag₃PO₄ has a direct optical band gap of approximately 2.45–2.52 eV, enabling absorption of visible light up to ~500 nm, whereas anatase TiO₂ has a wide indirect band gap of ~3.2 eV, limiting its absorption to UV light (<388 nm) [1][2]. This fundamental electronic difference means Ag₃PO₄ can utilize approximately 43% of the solar spectrum (visible region), while TiO₂ is restricted to the ~5% UV fraction, translating to a markedly higher theoretical solar energy conversion efficiency for Ag₃PO₄ [1][2]. Furthermore, Ag₃PO₄ exhibits an apparent quantum yield of over 90% at 420 nm for oxygen evolution, a metric for which TiO₂ typically achieves values below 10% under visible irradiation [1].

Semiconductor Band gap engineering Visible-light photocatalysis

Antibacterial Activity: Ag₃PO₄ vs. Ag Nanoparticles vs. Doped Ag₃PO₄ Variants Against Staphylococcus aureus

In direct head-to-head testing under identical nanoparticle conditions, pure Ag₃PO₄ nanoparticles achieved a 99.36% inhibition rate against Staphylococcus aureus, outperforming elemental silver-decorated Ag₃PO₄ (Ag-Ag₃PO₄, 80.28%), tantalum-doped Ag₃PO₄ (Ta-Ag₃PO₄, 20.22%), and selenium-doped Ag₃PO₄ (Se-Ag₃PO₄, 25.53%) [1]. This demonstrates that the phosphate matrix framework itself contributes critically to antibacterial potency beyond simple Ag⁺ release, likely via photo-generated ROS. Notably, the rank order reverses for E. coli, where Ag-Ag₃PO₄ achieves 100% inhibition vs. 98.27% for pure Ag₃PO₄, highlighting species-specific activity differences [1]. As a standalone comparison, pure Ag₃PO₄ nanoparticles also produce a zone of inhibition of 20 ± 1.3 mm against E. coli at just 5 µg/mL under visible light, with 100% inactivation within 15 minutes [2].

Antibacterial Silver ion release Reactive oxygen species

Phosphate Ion Sensing: Ag₃PO₄-Based Ion-Selective Electrode vs. Alternative Phosphate Sensors

A phosphate ion-selective electrode (ISE) using pure Ag₃PO₄ as the electroactive membrane material exhibits a Nernstian response with a detection limit of 10⁻⁵ M total phosphate (≈0.95 mg/L PO₄³⁻), a rapid response time of 2 minutes, and short-term stability within 0.5 mV [1]. When compared to modern amperometric phosphate sensors using silver nanowires (AgNWs/SPE, sensitivity 0.71 µA µM⁻¹, LOD 3 µM ≈0.28 mg/L), Ag₃PO₄-ISE offers a simpler, reagent-free potentiometric format with a wider linear range extending up to 10⁻¹ M, although modern amperometric sensors achieve lower detection limits (3 µM vs. 10 µM) [2]. Unlike many amperometric sensors, the Ag₃PO₄-ISE is insensitive to nitrate and sulfate but suffers from severe chloride interference, making it suitable for low-chloride environmental or industrial phosphate monitoring [1].

Potentiometric sensor Ion-selective electrode Phosphate detection

Photocatalytic Activity Retention: Ag₃PO₄ vs. Ag₃PO₄-Based Composites After Repeated Use

Pure Ag₃PO₄ retains only approximately 20% of its initial photocatalytic activity after 5 consecutive degradation cycles for BPA (i.e., ~80% activity loss), whereas a 75:25 Ag₃PO₄/TiO₂ composite retains ~35% of its initial activity under identical conditions [1]. This substantial performance decay is attributed to irreversible photocorrosion of Ag₃PO₄ via photogenerated electron reduction to metallic Ag. In a Z-scheme Ag₃PO₄/TiO₂ heterojunction, the reaction rate constant of TiO₂400/Ag₃PO₄ (0.02286 min⁻¹) is twice that of pure Ag₃PO₄, and the composite maintains good stability over 4 cycles [2]. For antibiotic degradation, a BiVO₄/N-CQDs/Ag₃PO₄ Z-scheme photocatalyst retains 79.9% activity after 5 cycles, with a degradation coefficient 6.00 times higher than BiVO₄ alone [3].

Photocatalyst stability Recyclability Photocorrosion

Solubility Product Differentiation: Ag₃PO₄ vs. AgCl and Ag₂CO₃ for Precipitation-Based Separations

The solubility product constant (Ksp) of Ag₃PO₄ is 8.89 × 10⁻¹⁷ at 25 °C, which is approximately 5 orders of magnitude lower than that of AgCl (Ksp = 1.77 × 10⁻¹⁰) and about 300 times lower than that of Ag₂CO₃ (Ksp = 8.1 × 10⁻¹²) . This extreme insolubility enables selective precipitation and gravimetric determination of phosphate ions in the presence of chloride and carbonate, a feat unattainable with less discriminating silver salts. In quantitative terms, the molar solubility of Ag₃PO₄ is approximately 1.6 × 10⁻⁵ mol/L, compared to 1.3 × 10⁻⁵ mol/L for AgCl, but because Ag₃PO₄ dissociates into three Ag⁺ ions and one PO₄³⁻ ion, the free Ag⁺ concentration at saturation is actually higher for Ag₃PO₄ (~4.8 × 10⁻⁵ M) than for AgCl (~1.3 × 10⁻⁵ M), impacting controlled-release antimicrobial strategies [1].

Solubility product Precipitation chemistry Analytical chemistry

Ag₃PO₄ (CAS 7784-09-0) Evidence-Backed Application Scenarios for Scientific Procurement


Visible-Light-Driven Photocatalytic Degradation of Endocrine-Disrupting Pollutants in Water

When the target pollutant requires solar or visible-LED-driven degradation without supplemental UV, pure Ag₃PO₄ provides a 1.6-fold faster rate constant than P25 TiO₂ for BPA removal (k = 0.43 min⁻¹ vs. 0.27 min⁻¹) [1]. Procure Ag₃PO₄ where treatment time reduction under natural sunlight is a critical performance metric, and consider stabilized Ag₃PO₄/TiO₂ composites (75:25 molar ratio, achieving k = 0.91 min⁻¹) if extended reusability beyond 5 cycles is required [1].

Antibacterial Coatings and Materials Targeting Gram-Positive Pathogens

Pure Ag₃PO₄ nanoparticles achieve 99.36% inhibition of S. aureus, outperforming Ag-Ag₃PO₄ (80.28%) and Ta-Ag₃PO₄ (20.22%) [2]. For applications such as medical device coatings or antimicrobial textiles where gram-positive bacteria are the primary concern, Ag₃PO₄ is the superior silver-based active ingredient relative to doped variants, and at 5 µg/mL it delivers a 20 mm zone of inhibition with 100% E. coli inactivation within 15 minutes of visible light exposure [3].

Potentiometric Phosphate Ion Sensing in Agricultural and Environmental Water Monitoring

For field-deployable phosphate ISEs requiring simple instrumentation and Nernstian response, Ag₃PO₄-based electrodes offer a detection limit of 10⁻⁵ M with 2-minute response time and ±0.5 mV short-term stability [4]. This is suitable for monitoring phosphate levels in agricultural runoff where chloride concentrations are low; for high-chloride environments, pre-treatment or alternative amperometric sensors (LOD 3 µM) should be considered [5].

Selective Phosphate Precipitation in Analytical and Wastewater Treatment Chemistry

Ag₃PO₄'s Ksp of 8.89 × 10⁻¹⁷ enables selective phosphate precipitation in the presence of chloride (AgCl Ksp = 1.77 × 10⁻¹⁰) and carbonate (Ag₂CO₃ Ksp = 8.1 × 10⁻¹²) . This is critical for analytical laboratories performing gravimetric phosphate determination or for industrial phosphate removal from mixed-anion waste streams where co-precipitation with AgCl would compromise selectivity and yield.

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